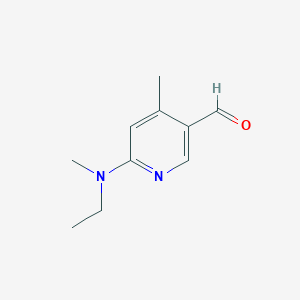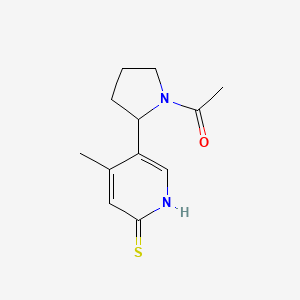
6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-ol is a heterocyclic compound that belongs to the pyrimidine family It is characterized by the presence of a chlorine atom at the 6th position, a pyrrole ring at the 5th position, and a hydroxyl group at the 4th position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-ol typically involves the reaction of appropriate pyrimidine derivatives with pyrrole under specific conditions. One common method includes the use of chlorinated pyrimidine as a starting material, which undergoes nucleophilic substitution with pyrrole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to verify the compound’s purity and structure .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4th position can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyrrole ring.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of 6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-one.
Reduction: Formation of 6-Hydroxy-5-(1H-pyrrol-1-yl)pyrimidin-4-ol.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-ol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pyrrole and pyrimidine rings facilitate this binding through hydrogen bonding and hydrophobic interactions with the target protein .
Comparison with Similar Compounds
Similar Compounds
5-(1H-Pyrrol-1-yl)pyrimidin-4-ol: Lacks the chlorine atom at the 6th position.
6-Chloro-4-hydroxypyrimidine: Lacks the pyrrole ring at the 5th position.
6-Chloro-5-(1H-imidazol-1-yl)pyrimidin-4-ol: Contains an imidazole ring instead of a pyrrole ring.
Uniqueness
6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-ol is unique due to the combination of the chlorine atom, pyrrole ring, and hydroxyl group on the pyrimidine scaffold. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .
Properties
Molecular Formula |
C8H6ClN3O |
|---|---|
Molecular Weight |
195.60 g/mol |
IUPAC Name |
4-chloro-5-pyrrol-1-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H6ClN3O/c9-7-6(8(13)11-5-10-7)12-3-1-2-4-12/h1-5H,(H,10,11,13) |
InChI Key |
RSZCQYPWVZYOCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=C(N=CNC2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-((Benzyloxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B11802758.png)











![2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxy-7-methylbenzo[d]thiazole](/img/structure/B11802853.png)

